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Compound of Interest

Compound Name: Akuammidine

Cat. No.: B1680586

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akuammidine is a monoterpenoid indole alkaloid found predominantly in the seeds of
Picralima nitida, a plant with a history of use in traditional African medicine. This document
provides a comprehensive technical overview of akuammidine, detailing its chemical structure,
physicochemical properties, and known biological activities. Particular focus is given to its
interaction with opioid receptors, a key area of interest for its potential therapeutic applications.
This guide consolidates quantitative data into structured tables, outlines detailed experimental
protocols for its isolation, and provides visual representations of its biological signaling
pathways and experimental workflows to facilitate a deeper understanding for research and
drug development purposes.

Chemical Structure and Identification

Akuammidine possesses a complex pentacyclic structure characteristic of the corynanthe
alkaloid family. Its chemical identity is well-established through various spectroscopic and
analytical techniques.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1680586?utm_src=pdf-interest
https://www.benchchem.com/product/b1680586?utm_src=pdf-body
https://www.benchchem.com/product/b1680586?utm_src=pdf-body
https://www.benchchem.com/product/b1680586?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Identifier Value
methyl (1S,12S,13S,14S,15E)-15-ethylidene-13-
hydroxymethyl)-3,17-

IUPAC Name (.y Y Y
diazapentacyclo[12.3.1.02,10,04,°.012,17]octadeca
-2(10),4,6,8-tetraene-13-carboxylate[1]
C/C=C\1l/CN2[C@H]3C[C@@H]1--INVALID-

SMILES
LINK--(CO)C(=0)OCJ[1]

InChl Key RCEFXZXHYFOPIE-GJZACXSBSA-N[1]

Molecular Formula C21H24N203][1]

CAS Number 639-36-1[1]

Physicochemical Properties

The physicochemical properties of akuammidine are crucial for its handling, formulation, and

pharmacokinetic profiling. The following table summarizes key quantitative data.

Property Value
Molecular Weight 352.4 g/mol [1]
Appearance Powder
N Soluble in Chloroform, Dichloromethane, Ethyl
Solubility
Acetate, DMSO, Acetone[2]
Storage Desiccate at -20°C[2]

Experimental Protocols

Isolation of Akuammidine from Picralima nitida Seeds

The following protocol describes a general method for the extraction and isolation of

akuammidine from its natural source. This process relies on acid-base extraction principles to

separate the alkaloid content from the bulk plant material.

Protocol 1: Acid-Base Extraction and Chromatographic Purification
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e Plant Material Preparation:

o Obtain dried seeds of Picralima nitida.

o Grind the seeds into a coarse powder to increase the surface area for extraction.
o Defatting:

o Macerate the powdered seeds in petroleum ether for 24-48 hours to remove fats and
nonpolar constituents.

o Filter the mixture and discard the petroleum ether. Air-dry the defatted plant material.
 Acidic Extraction:

o Macerate the defatted powder in an acidic aqueous solution (e.g., 0.5% HCI) for 24 hours
with occasional stirring. This protonates the alkaloids, rendering them water-soluble.

o Filter the mixture to separate the acidic extract from the solid residue. Repeat the
extraction on the residue to ensure complete recovery.

o Basification and Extraction of Free Alkaloids:
o Combine the acidic aqueous extracts.

o Slowly add a base (e.g., ammonium hydroxide) to the acidic extract with constant stirring
until the pH is alkaline (pH > 9). This deprotonates the alkaloid salts, converting them to
their free base form.

o Perform a liquid-liquid extraction of the basified aqueous solution with an organic solvent
such as dichloromethane or ethyl acetate. Repeat the extraction multiple times.

o Concentration and Purification:
o Combine the organic extracts and dry over anhydrous sodium sulfate.

o Concentrate the dried organic extract under reduced pressure using a rotary evaporator to
yield the crude alkaloid mixture.
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o Subject the crude extract to further purification using chromatographic techniques. A highly
effective method is pH-zone-refining countercurrent chromatography (pHZR-CCC), which
separates alkaloids based on their pKa values and hydrophobicity.

Workflow for Akuammidine Isolation
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Workflow for the isolation of akuammidine.
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Biological Activity and Signaling Pathways

Akuammidine exhibits a range of biological activities, with its interaction with opioid receptors
being the most extensively studied. It has also been noted for its anti-inflammatory and anti-
asthmatic properties.[2]

Opioid Receptor Activity

Akuammidine demonstrates a preference for the p-opioid receptor (MOR). The binding
affinities (Ki) of akuammidine for different opioid receptors are summarized below.

Receptor Ki (uM)
b (mu) 0.6[2]
5 (delta) 2.4[2]
K (kappa) 8.6[2]

The agonist activity of akuammidine at the p-opioid receptor has been confirmed in isolated
tissue bioassays, where its effects were antagonized by the MOR-selective antagonist
naloxone.[2]

Signaling Pathway

As an agonist at the p-opioid receptor, a G-protein coupled receptor (GPCR), akuammidine is
expected to modulate downstream signaling cascades. The canonical signaling pathway for
MOR activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular
cyclic AMP (cAMP) levels, and the recruitment of (3-arrestin 2.

Opioid Receptor Signaling Pathway
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Akuammidine-mediated opioid receptor signaling.

Conclusion

Akuammidine is a structurally complex indole alkaloid with significant potential for further
investigation. Its preferential binding to the p-opioid receptor provides a basis for its traditional
use in pain management and suggests a scaffold for the development of novel analgesics. The
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detailed chemical, physical, and biological data, along with the experimental protocols
presented in this guide, are intended to serve as a valuable resource for researchers in the
fields of natural product chemistry, pharmacology, and drug discovery. Further studies are
warranted to fully elucidate its mechanism of action, explore its other reported biological
activities, and assess its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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